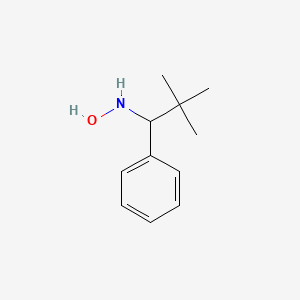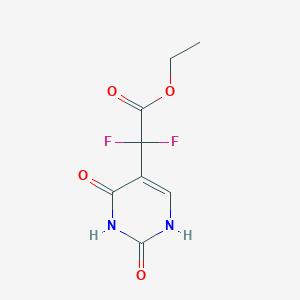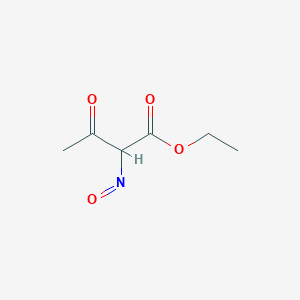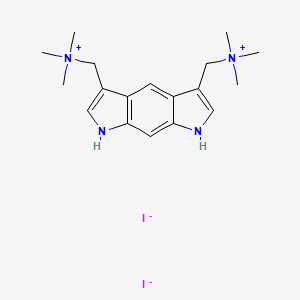![molecular formula C22H26N4O3S2 B14136725 ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate CAS No. 385387-85-9](/img/structure/B14136725.png)
ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a thia-triazatetracycloheptadeca core, and a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thia-Triazatetracycloheptadeca Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents that facilitate the formation of the complex ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.
Attachment of the Propanoate Ester Group: The final step involves esterification, where the propanoate group is attached to the core structure using reagents such as ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
科学的研究の応用
Ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups may be useful in the design of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, providing insights into its potential therapeutic effects.
Industrial Applications: It may serve as a precursor for the synthesis of other complex molecules used in various industrial processes.
作用機序
The mechanism of action of ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 8-(2-furanyl)-N-[2-(4-morpholinyl)ethyl]-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine .
- (8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)hydrazine .
Uniqueness
Ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. Its morpholine ring and propanoate ester group, in particular, provide distinct reactivity and potential for diverse applications.
特性
CAS番号 |
385387-85-9 |
|---|---|
分子式 |
C22H26N4O3S2 |
分子量 |
458.6 g/mol |
IUPAC名 |
ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-29-22(27)13(2)30-21-18-17(23-12-24-21)16-14-6-4-5-7-15(14)19(25-20(16)31-18)26-8-10-28-11-9-26/h12-13H,3-11H2,1-2H3 |
InChIキー |
KHMVVUUCVUWKIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)


![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)

